molecular formula C24H38N4 B12562178 N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine CAS No. 165288-14-2

N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine

Cat. No.: B12562178
CAS No.: 165288-14-2
M. Wt: 382.6 g/mol
InChI Key: KTDTVIBDLIBKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine is an organic compound that belongs to the class of polyamines. This compound is characterized by the presence of two benzyl groups and two aminopropyl groups attached to a butane-1,4-diamine backbone. Polyamines like this compound are known for their roles in various biological processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with benzyl chloride and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this synthesis include ethanol and isopropanol, and catalysts such as Raney nickel or cobalt are often employed to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve high-pressure reactors and the use of dipropanol dimethyl ether as a solvent. The process aims to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as distillation and chromatography, are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate ion channels and influence cellular signaling pathways. Its polyamine structure allows it to bind to nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(3-aminopropyl)-1,3-propanediamine
  • N,N’-bis(3-aminopropyl)ethylenediamine
  • N,N-bis(3-aminopropyl)methylamine

Uniqueness

N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules. This structural feature distinguishes it from other polyamines and contributes to its specific biological and industrial applications .

Properties

CAS No.

165288-14-2

Molecular Formula

C24H38N4

Molecular Weight

382.6 g/mol

IUPAC Name

N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine

InChI

InChI=1S/C24H38N4/c25-15-9-19-27(21-23-11-3-1-4-12-23)17-7-8-18-28(20-10-16-26)22-24-13-5-2-6-14-24/h1-6,11-14H,7-10,15-22,25-26H2

InChI Key

KTDTVIBDLIBKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCCN(CCCN)CC2=CC=CC=C2)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.